Topological Polar Surface Area (TPSA) Reduction vs. 4-Aminoquinoline: Implication for Membrane Permeability
N-methylquinolin-4-amine exhibits a TPSA of 24.9 Ų, representing a 36% reduction compared to the TPSA of 38.9 Ų for the unsubstituted parent compound 4-aminoquinoline (CAS 578-68-7) [1]. Both compounds share the same hydrogen bond acceptor count (2) and hydrogen bond donor count (1, per Cactvs computation), indicating that the TPSA reduction arises from steric shielding of the polar amine surface by the N-methyl group rather than from altered H-bond capacity [1]. In CNS drug discovery, a TPSA below 60–70 Ų is generally associated with favorable passive blood-brain barrier permeation; the exceptionally low TPSA of 24.9 Ų places this compound among the more permeable 4-aminoquinoline congeners [2].
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | TPSA = 24.9 Ų; MW = 158.20 g/mol; HBD = 1; HBA = 2; XLogP3 = 0.9 |
| Comparator Or Baseline | 4-Aminoquinoline (CAS 578-68-7): TPSA = 38.9 Ų; MW = 144.17 g/mol; HBD = 1; HBA = 2; XLogP3 = 1.6 |
| Quantified Difference | TPSA reduced by 14.0 Ų (36% reduction); MW increased by 14.03 g/mol; XLogP3 decreased by 0.7 units |
| Conditions | Computed properties: Cactvs 3.4.8.18 / XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
The 36% lower TPSA directly predicts superior passive membrane permeation for N-methylquinolin-4-amine relative to 4-aminoquinoline, making it a preferred scaffold when intracellular target access or blood-brain barrier penetration is required.
- [1] PubChem Compound Summaries: CID 10855747 (N-methylquinolin-4-amine, CAS 16401-66-4) and CID 68476 (4-Aminoquinoline, CAS 578-68-7). Computed TPSA, XLogP3, HBD, HBA. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-04-25). View Source
- [2] Pajouhesh, H.; Lenz, G. R. Medicinal chemical properties of successful central nervous system drugs. NeuroRx 2005, 2 (4), 541–553. DOI: 10.1602/neurorx.2.4.541. View Source
